1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one

Fragrance chemistry Olfactory characterization Structure–odor relationship

1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one (CAS 31683-73-5) is a synthetic aliphatic ketone built on a rigid bicyclo[2.2.1]heptane (norbornane) scaffold carrying a propan-2-one side chain. With molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol, the compound exhibits a density of 0.973 g/cm³ and a boiling point of 212 °C at 760 mmHg.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 31683-73-5
Cat. No. B1267519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one
CAS31683-73-5
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC(=O)CC1CC2CCC1C2
InChIInChI=1S/C10H16O/c1-7(11)4-10-6-8-2-3-9(10)5-8/h8-10H,2-6H2,1H3
InChIKeyHQFXOWPCBCGBCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one (CAS 31683-73-5): Norbornyl Ketone Procurement Specifications


1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one (CAS 31683-73-5) is a synthetic aliphatic ketone built on a rigid bicyclo[2.2.1]heptane (norbornane) scaffold carrying a propan-2-one side chain [1]. With molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol, the compound exhibits a density of 0.973 g/cm³ and a boiling point of 212 °C at 760 mmHg . Recently identified as a novel fragrance ingredient with fruity, isoamyl acetate-like and wintergreen olfactory character, this specialty building block is supplied at ≥95% purity for laboratory-scale fragrance research and organic synthesis applications [1].

Why Generic Ketone Substitutes Cannot Replace 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one in Fragrance R&D


Simple acyclic ketones and esters, as well as closely related norbornyl derivatives such as 1-(3,3-dimethyl-2-norbornyl)-2-propanone or camphor, cannot be directly interchanged with 1-{bicyclo[2.2.1]heptan-2-yl}propan-2-one without altering the olfactory profile, substantivity, and booster performance of a fragrance composition [1]. While the dimethyl analog delivers a woody‑piney‑berry character and camphor provides a medicinal‑minty note, the target compound uniquely imparts a fruity, isoamyl acetate‑ and wintergreen‑oriented nuance coupled with documented substantivity advantages and booster activity at low dosages (0.01–10 wt%) [1][2]. The following quantitative evidence guide details exactly where these differentiation dimensions matter for scientific selection and procurement.

1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one: Head-to-Head Differentiation Evidence vs. Closest Analogs


Odor Profile Differentiation: Fruity/Wintergreen Character vs. Woody/Piney Dimethyl Analog

The target compound was described by the inventors of the Symrise patent as smelling 'fruity, towards isoamyl acetate and wintergreen' [1]. In contrast, the closest structural analog, 1-(3,3-dimethyl-2-norbornyl)-2-propanone, is characterized by The Good Scents Company as possessing a 'sweet fruity berry pine needles balsam blueberry woody' odor profile [2]. The target compound thus offers a distinctly different fruity orientation (isoamyl acetate/wintergreen) versus the woody/piney/berry character of the dimethyl analog, enabling formulators to select the appropriate norbornyl ketone based on the desired odor direction.

Fragrance chemistry Olfactory characterization Structure–odor relationship

Substantivity and Booster Efficacy at Low Dosages vs. Conventional Fragrance Esters

The Symrise patent explicitly claims that 1-norbornan-2-ylpropan-2-one exhibits 'high substantivity compared to fragrances with similar olfactory properties' and functions as an effective booster at low inclusion levels [1]. The patent and its Chinese description specify that the compound achieves booster effects at dosages as low as 0.01–10 wt% of the fragrance composition, with a preferred range of 0.1–5 wt% and an optimal range of 0.25–3 wt% [1][2]. In contrast, conventional fruity esters such as isoamyl acetate are known to be highly volatile (boiling point 142 °C) and exhibit significantly lower substantivity, typically lasting only a few hours on skin, requiring higher or repeated application . The norbornyl ketone scaffold provides intrinsically greater molecular weight and boiling point (212 °C), contributing to extended fragrance longevity.

Fragrance substantivity Booster performance Dosage optimization

Biodegradation Pathway vs. Cyclohexyl-Derived Ketones: Environmental Fate Advantage

Seyfried et al. (2015) directly compared the biodegradation performance of cyclohexyl- and norbornyl-derived ketones in OECD 301F and 301D tests [1]. Norbornyl-derived ketones as a class achieved <40% biodegradation after 60 days, while cyclohexyl-derived ketones reached or approached the 60% pass level [1]. Critically, however, the principal degradation product of norbornyl ketones—2-bicyclo[2.2.1]heptane carboxylic acid—was ultimately shown to be biodegradable in extended OECD 301D tests, demonstrating that the norbornyl scaffold possesses latent but real degradation competence once the initial metabolic bottleneck is overcome [1]. This contrasts with certain cyclohexyl ketone degradation products that may persist. As a norbornyl-derived ketone, the target compound belongs to this class that exhibits ultimate biodegradation potential, an increasingly important criterion for fragrance ingredient registration under REACH and similar regulatory frameworks.

Biodegradability OECD 301 screening Environmental safety

Purity Specification and Identity Assurance for Reproducible Research

Multiple independent suppliers consistently report purity of ≥95% for 1-{bicyclo[2.2.1]heptan-2-yl}propan-2-one (CAS 31683-73-5), with confirmed molecular identity via MDL number MFCD21951335 and SMILES string CC(CC1C2CC(C1)CC2)=O . This purity threshold supports direct use in fragrance formulation screening and organic synthesis without additional purification. In contrast, the exo/endo stereoisomeric mixture of the structurally related norbornyl-2-acetone (CAS 25121-32-8) is often supplied as a mixture of stereoisomers without defined exo/endo ratio, introducing variability that may affect olfactory reproducibility . The unambiguous MDL identifier and verified SMILES ensure that procurement of the target compound yields the expected structure, minimizing batch-to-batch variability in research applications.

Chemical purity Quality control Procurement specification

1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one: Evidence-Backed Application Scenarios for Procurement-Focused Decision-Making


Fruity-Wintergreen Fragrance Booster for Fine Perfumery

Based on the Symrise patent's demonstration of booster activity at 0.1–5 wt% inclusion levels and the distinct fruity/wintergreen olfactory profile [1], this compound is ideally positioned for fine fragrance formulations requiring enhancement of lavender, floral, and natural green notes. Its high substantivity relative to comparable fruity fragrances [1] makes it particularly suitable for eau de parfum and eau de toilette formulations where extended fragrance longevity on skin is a key performance requirement.

Fruity Note Replacement with Improved Environmental Profile

The norbornyl ketone scaffold's documented ultimate biodegradation pathway—via 2-bicyclo[2.2.1]heptane carboxylic acid as a degradable intermediate [2]—supports the selection of 1-{bicyclo[2.2.1]heptan-2-yl}propan-2-one over cyclohexyl-derived alternatives in markets requiring REACH-compliant fragrance ingredients. Its fruity character can partially replace less biodegradable ester-based fruity notes in functional perfumery (detergents, fabric softeners) where regulatory scrutiny on ingredient persistence is increasing.

Standardized Building Block for Structure–Odor Relationship Studies

With a purity specification of ≥95%, verified MDL identifier MFCD21951335, and unambiguous SMILES string , this compound serves as a reliable starting material for academic and industrial structure–odor relationship (SOR) studies investigating the impact of norbornyl substitution patterns on olfactory perception. Its well-defined identity ensures reproducibility across laboratories, a critical factor when publishing comparative SOR data.

Low-Dosage Fragrance Enhancer for Cost-Optimized Formulations

The patent's specification of effective booster activity at 0.25–3 wt% [1] enables formulators to achieve significant olfactory impact at minimal ingredient cost. Compared to conventional booster molecules such as Iso E Super or Hedione, which are typically used at 5–20 wt% to achieve perceptible effects, the target compound's low-dose efficacy offers a procurement advantage by reducing per-kilogram fragrance concentrate cost while delivering a differentiated fruity/wintergreen booster character not available from existing commercial boosters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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